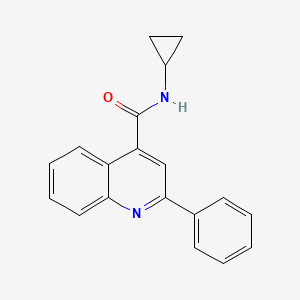

N-cyclopropyl-2-phenyl-4-quinolinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis The synthesis of cyclopropane-containing quinoline derivatives involves diastereoselective cyclopropanation reactions. For example, diastereoselective cyclopropanation of methyl 2-(2-nitrophenyl)acrylate and other substrates with ethyl (dimethyl sulfuranylidene) acetate (EDSA) leads to novel cyclopropa[c]quinoline derivatives. These syntheses highlight the complexity and specificity required in forming the desired cyclopropane-quinoline structures, indicative of similar strategies that might be employed for N-cyclopropyl-2-phenyl-4-quinolinecarboxamide (Yong et al., 2007).

Molecular Structure Analysis Crystallographic studies provide deep insights into the molecular structure of cyclopropane-quinoline derivatives. The molecular conformation and relative stereochemistry of such compounds are often elucidated through single-crystal X-ray structural analysis, underscoring the importance of this technique in understanding the 3D arrangement of atoms within these molecules (Yong et al., 2007).

Chemical Reactions and Properties Cyclopropane-quinoline derivatives undergo various chemical reactions, showcasing their reactivity and functional versatility. The cyclopropanation mechanism, involving intermediates such as thionium ions and subsequent reactions leading to diverse quinoline structures, illustrates the chemical behavior and potential transformations of these compounds (Szakonyi et al., 2002).

Physical Properties Analysis The physical properties of cyclopropane-quinoline derivatives, such as solubility, melting points, and crystalline structure, can be closely related to their molecular architecture. For instance, the crystalline structure of Linomide, a compound with similarities to N-cyclopropyl-2-phenyl-4-quinolinecarboxamide, reveals specific orientation and packing influenced by its molecular configuration (Dasari & Srikrishnan, 2002).

Chemical Properties Analysis The reactivity and stability of cyclopropane-quinoline derivatives, including their ability to participate in cycloisomerization reactions and interact with enzymes or biological targets, demonstrate their chemical properties. These interactions are crucial for understanding the functional applications and biological relevance of such compounds (Otani et al., 2014).

Applications De Recherche Scientifique

Antitumor Activity

N-cyclopropyl-2-phenyl-4-quinolinecarboxamide derivatives have been evaluated for their antitumor properties. A study by Atwell et al. (1989) focused on phenyl-substituted derivatives of quinolinecarboxamides, exploring their DNA-intercalating abilities and in vivo antitumor activity. The research found that certain derivatives exhibited significant solid tumor activity, highlighting the potential of these compounds in cancer therapy (Atwell, Baguley, & Denny, 1989).

Synthesis and Chemical Properties

Sugiura et al. (1979) described the synthesis of N-cyclopropyl-2-phenyl-4-quinolinecarboxamide analogs, showcasing the chemical versatility and potential for further modification of these compounds. The study demonstrates the accessibility of N-unsubstituted cyclopropaquinolines through the reaction with Grignard reagents, offering a pathway for the development of novel compounds with potential biological activity (Sugiura, Hamada, & Hirota, 1979).

Enzyme Inhibition and DNA Interaction

Research by Parella et al. (2013) introduced an auxiliary-enabled, Pd-catalyzed direct arylation method to produce di- and trisubstituted cyclopropanecarboxamides. This study not only expands the chemical toolkit for synthesizing quinolinecarboxamide derivatives but also hints at the potential biological applications of these compounds, such as enzyme inhibition or interaction with DNA (Parella, Gopalakrishnan, & Babu, 2013).

Molecular Structure Analysis

Bobál et al. (2011) developed an efficient method for preparing substituted anilides of quinoline-2-carboxylic acid, providing insights into the molecular structure of these compounds. The study emphasizes the importance of understanding the structural aspects of quinolinecarboxamides for their potential application in drug design and development (Bobál, Sujan, Otevřel, Imramovský, Padělková, & Jampílek, 2011).

DNA Methylation Inhibition

Rilova et al. (2014) explored the derivatives of quinoline-based SGI-1027 as inhibitors of DNA methyltransferase, a key enzyme involved in the regulation of gene expression. This research indicates the potential of N-cyclopropyl-2-phenyl-4-quinolinecarboxamide derivatives in epigenetic therapies and the study of DNA methylation processes (Rilova, Erdmann, Gros, Masson, Aussaguès, Poughon-Cassabois, Rajavelu, Jeltsch, Menon, Novosad, Gregoire, Vispé, Schambel, Ausseil, Sautel, Arimondo, & Cantagrel, 2014).

Propriétés

IUPAC Name |

N-cyclopropyl-2-phenylquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O/c22-19(20-14-10-11-14)16-12-18(13-6-2-1-3-7-13)21-17-9-5-4-8-15(16)17/h1-9,12,14H,10-11H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJOATMWLDTPEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-2-phenylquinoline-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(1,3-oxazol-5-yl)benzoyl]-7-propyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5564087.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-furoyl)-1-piperazinyl]pyrimidine](/img/structure/B5564095.png)

![3,4-dimethoxy-2-[(3-methyl-3-phenylpiperidin-1-yl)methyl]pyridine](/img/structure/B5564127.png)

![3-[(7-chloro-4-quinolinyl)amino]-2-naphthoic acid](/img/structure/B5564131.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methylphenyl)propanamide](/img/structure/B5564138.png)

![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide](/img/structure/B5564140.png)

![6-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5564141.png)

![N-[3-(4-methyl-1-piperidinyl)propyl]-2-phenoxypropanamide](/img/structure/B5564153.png)

![2-cyano-5-(2-furyl)-N-[3-(trifluoromethyl)phenyl]-2,4-pentadienamide](/img/structure/B5564167.png)

![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[6-(morpholin-4-ylcarbonyl)pyrazin-2-yl]pyrrolidin-3-amine](/img/structure/B5564178.png)